

# comparing efficacy of JNJ 2408068 with other RSV inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JNJ 2408068**

Cat. No.: **B1673003**

[Get Quote](#)

A Comparative Analysis of JNJ-53718678 and Other Novel Respiratory Syncytial Virus (RSV) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The landscape of respiratory syncytial virus (RSV) therapeutics is rapidly evolving, with several novel small-molecule inhibitors showing promise in clinical trials. This guide provides a comparative overview of the efficacy of JNJ-53718678 (also known as rilematovir) against other leading RSV inhibitors: ziresovir (AK0529), presatovir, and sisunatovir (RV521). All four compounds are fusion inhibitors that target the RSV fusion (F) protein, a critical component for viral entry into host cells.<sup>[1][2][3][4]</sup> By binding to the F protein, these inhibitors prevent the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby halting the infection at an early stage.<sup>[1][2][3][4]</sup>

## Quantitative Efficacy Data

The following tables summarize key quantitative data from clinical trials of JNJ-53718678 and its comparators.

Table 1: Efficacy of RSV Fusion Inhibitors in Pediatric/Infant Populations

| Inhibitor                     | Trial Name/Identifier   | Patient Population                                                                | Primary Efficacy Endpoint                                                                                                 | Key Findings                                                                                                                                                                                                                                                                                                                                                               |
|-------------------------------|-------------------------|-----------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| JNJ-53718678<br>(Rilematovir) | CROCuS /<br>NCT03656510 | Hospitalized and outpatient children ( $\geq 28$ days to $\leq 3$ years) with RSV | Positive dose-response relationship in the area under the curve (AUC) of RSV RNA viral load from baseline to Day 5.[5][6] | The study was terminated prematurely for strategic reasons not related to safety. A small but favorable antiviral effect was observed.[6] In a preceding Phase 1b study in hospitalized infants, a median RSV viral load change from baseline by Day 3 was $-1.98$ log <sub>10</sub> copies/mL for JNJ-53718678 versus $-0.32$ log <sub>10</sub> copies/mL for placebo.[7] |
| Ziresovir<br>(AK0529)         | AIRFLO /<br>NCT04231968 | Hospitalized infants (1 to 24 months) with RSV infection                          | Change from baseline in Wang bronchiolitis clinical score at Day 3.[8][9]                                                 | Statistically significant greater reduction in Wang bronchiolitis score compared to placebo ( $-3.4$ vs $-2.7$ ; $p=0.002$ ).[8] Significant reduction in viral                                                                                                                                                                                                            |

|                        |                            |                                                                                         |                                                                                     |                                                                            |                                                                                                                                                                                        |
|------------------------|----------------------------|-----------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|----------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Sisunatovir<br>(RV521) | REVIRAL 1 /<br>NCT04225897 | Hospitalized infants (1 to 36 months) with RSV lower respiratory tract infection (LRTI) | Safety, tolerability, pharmacokinetic s, and antiviral effect. <a href="#">[10]</a> | load at Day 5 (-2.5 vs -1.9 log10 copies/mL; p=0.006). <a href="#">[8]</a> | Part C of the study was terminated for strategic reasons, with no safety concerns. <a href="#">[10]</a> Efficacy data from this trial is not yet fully available in the public domain. |
|------------------------|----------------------------|-----------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|----------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|

Table 2: Efficacy of RSV Fusion Inhibitors in Adult Populations

| Inhibitor                     | Trial Name/Identifier     | Patient Population                                                                               | Primary Efficacy Endpoint                                                              | Key Findings                                                                                                                                                                     |
|-------------------------------|---------------------------|--------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| JNJ-53718678<br>(Rilematovir) | PRIMROSE /<br>NCT04978337 | Adult outpatients (18-85 years) at high risk for RSV disease progression                         | Time to resolution of RSV lower respiratory tract disease (LRTD) symptoms.[11]<br>[12] | This study was discontinued for strategic reasons unrelated to safety.[11] A prior Phase 2a study in non-hospitalized adults showed clinical benefit in antiviral activity. [13] |
| Presatovir                    | NCT02254421               | Hematopoietic cell transplant (HCT) recipients with RSV lower respiratory tract infection (LRTI) | Time-weighted average change in nasal RSV viral load through Day 9.[14][15]            | No significant difference in viral load change compared to placebo (-1.12 vs -1.09 log <sub>10</sub> copies/mL; p=0.94).[14][15]<br>Did not improve clinical outcomes.[14]       |

|                        |                                           |                                                          |                                                                                                                                          |                                                                                                          |
|------------------------|-------------------------------------------|----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Sisunatovir<br>(RV521) | NCT03258502<br>(Human<br>Challenge Study) | Healthy adults<br>experimentally<br>infected with<br>RSV | Area under the<br>curve (AUC) for<br>viral load.[16][17]<br><br>Daily nasal<br>mucus weight<br>was also<br>significantly<br>reduced.[16] | Significant<br>reduction in viral<br>load and disease<br>severity<br><br>compared to<br>placebo.[16][17] |
|------------------------|-------------------------------------------|----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|

## Signaling Pathway and Mechanism of Action

The primary mechanism of action for JNJ-53718678 and the compared inhibitors involves the disruption of the RSV F protein-mediated fusion process. This process is essential for the virus to enter host cells and to spread to adjacent cells through syncytia formation.



[Click to download full resolution via product page](#)

Caption: Mechanism of RSV Fusion and Inhibition.

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial data.

Below are summaries of the experimental protocols for the key studies cited.

### **JNJ-53718678 (Rilematovir) - CROCuS Study (NCT03656510)**

- Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, adaptive study.[6]
- Participants: Children aged  $\geq 28$  days and  $\leq 3$  years with acute respiratory tract infection due to RSV, including both hospitalized patients and outpatients.[5]
- Intervention: Participants were randomized to receive either a low or high dose of JNJ-53718678 oral suspension or a placebo, administered daily for 7 days. Dosing was based on weight and age.[5][6]
- Primary Endpoint Assessment: The primary objective was to determine the antiviral activity by assessing the area under the curve (AUC) of RSV RNA viral load from nasal swabs, measured from baseline through Day 5.[6]
- Viral Load Quantification: RSV RNA viral load from nasal swabs was quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[6]
- Safety and Tolerability: Assessed through the monitoring of adverse events, laboratory tests, and electrocardiograms throughout the study.[5]

[Click to download full resolution via product page](#)

Caption: JNJ-53718678 CROCuS Study Workflow.

## Ziresovir (AK0529) - AIRFLO Study (NCT04231968)

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.[8][9]
- Participants: Hospitalized infants aged 1 to 24 months with confirmed RSV infection.[8][9]
- Intervention: Participants were randomized in a 2:1 ratio to receive either ziresovir or a placebo, administered orally twice daily for 5 days. Dosing was based on body weight.[8][18]
- Primary Endpoint Assessment: The primary endpoint was the change from baseline in the Wang bronchiolitis clinical score at Day 3 of treatment. This score assesses the severity of respiratory distress.[8][9]

- Key Secondary Endpoint: Evaluation of the antiviral effect of ziresovir compared to placebo, measured by the change in viral load on Day 5.[19]
- Viral Load Quantification: Nasal swabs were collected, and RSV viral load was quantified.[8]
- Safety Assessment: Safety and tolerability were monitored through the incidence of adverse events.[18]



[Click to download full resolution via product page](#)

Caption: Ziresovir AIRFLO Study Workflow.

## Presatovir - Phase 2b Study (NCT02254421)

- Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study. [14][15]
- Participants: Hematopoietic cell transplant (HCT) recipients with RSV lower respiratory tract infection (LRTI).[14][15]
- Intervention: Patients were randomized 1:1 to receive either oral presatovir (200 mg) or a placebo every 4 days for 5 doses.[15]
- Primary Endpoint Assessment: The primary endpoint was the time-weighted average change in nasal RSV viral load from Day 1 to Day 9.[14][15]
- Viral Load Quantification: Nasal RSV viral load was measured by RT-qPCR.[14]
- Secondary Endpoints: Included clinical outcomes such as supplemental oxygen-free days, incidence of respiratory failure, and all-cause mortality.[14][15]

## Sisunatovir (RV521) - Human Challenge Study (NCT03258502)

- Study Design: A randomized, double-blind, placebo-controlled human challenge study.[16] [17]
- Participants: Healthy adult volunteers.[16][17]
- Intervention: Participants were experimentally inoculated with RSV-A Memphis-37b. Upon confirmation of infection (or 5 days post-inoculation), they received either sisunatovir (350 mg or 200 mg) or a placebo orally every 12 hours for 5 days.[16]
- Primary Endpoint Assessment: The primary endpoint was the area under the curve (AUC) for viral load, assessed by RT-qPCR of nasal wash samples.[16]
- Clinical Assessments: Daily nasal mucus weight and symptom scores were recorded.[16][20]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]
- 2. What is Ziresovir used for? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. What is Sisunatovir used for? [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of Rilematovir in Children Aged  $\geq$  28 Days and  $\leq$  3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of Presatovir in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of Presatovir in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ArkBio Announces Publication of Phase 3 Clinical Trial Results of Ziresovir for the Treatment of RSV Infection in The New England Journal of Medicine [arkbiosciences.com]

- 19. Ark Biopharmaceutical Presents Positive Results in Phase 3 AIRFLO Study of Ziresovir in RSV-Infected Hospitalized Infants at 12th International RSV Symposium [arkbiosciences.com]
- 20. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [comparing efficacy of JNJ 2408068 with other RSV inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673003#comparing-efficacy-of-jnj-2408068-with-other-rsv-inhibitors]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)